molecular formula C14H16O3 B8348212 2-Allyl-5,6-dimethoxy-indan-1-one

2-Allyl-5,6-dimethoxy-indan-1-one

Cat. No. B8348212
M. Wt: 232.27 g/mol
InChI Key: FROKUCRFRSLURM-UHFFFAOYSA-N
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Patent
US09376387B2

Procedure details

The title compound 78 is prepared according to the procedure reported in step A of Example 17 with 5,6-dimethoxy-1-indanone (1 g, 5.2 mmol) and allyl bromide (0.86 mL, 7.17 mmol) as reactants. Purification by column chromatography on SiO2 (Petroleum Ether/EtOAc=2:1) afford the title compound 78 as a colorless oil. (Yield 0.5 g, 46%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.86 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][C:11]=1[O:12][CH3:13])[C:8](=[O:14])[CH2:7][CH2:6]2.[CH2:15](Br)[CH:16]=[CH2:17]>>[CH2:17]([CH:7]1[CH2:6][C:5]2[C:9](=[CH:10][C:11]([O:12][CH3:13])=[C:3]([O:2][CH3:1])[CH:4]=2)[C:8]1=[O:14])[CH:16]=[CH2:15]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC=1C=C2CCC(C2=CC1OC)=O
Step Two
Name
Quantity
0.86 mL
Type
reactant
Smiles
C(C=C)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound 78 is prepared
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on SiO2 (Petroleum Ether/EtOAc=2:1)

Outcomes

Product
Name
Type
product
Smiles
C(C=C)C1C(C2=CC(=C(C=C2C1)OC)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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